T-1032

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

212500-03-3 |

|---|---|

Molecular Formula |

C32H31N3O11S |

Molecular Weight |

665.7 g/mol |

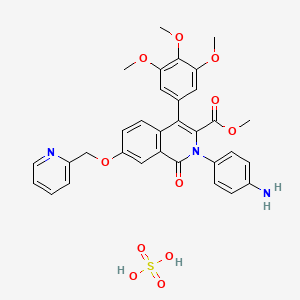

IUPAC Name |

methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;sulfuric acid |

InChI |

InChI=1S/C32H29N3O7.H2O4S/c1-38-26-15-19(16-27(39-2)30(26)40-3)28-24-13-12-23(42-18-21-7-5-6-14-34-21)17-25(24)31(36)35(29(28)32(37)41-4)22-10-8-20(33)9-11-22;1-5(2,3)4/h5-17H,18,33H2,1-4H3;(H2,1,2,3,4) |

InChI Key |

NVGOUBIJVPSVSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC.OS(=O)(=O)O |

Synonyms |

3-Isoquinolinecarboxylic acid, 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-, methyl ester, sulfate (1:1) methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate T 1032 T-1032 |

Origin of Product |

United States |

Foundational & Exploratory

T-1032: A Technical Overview of a Specific Phosphodiesterase Type 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By targeting PDE5, this compound modulates smooth muscle relaxation and vasodilation, indicating its therapeutic potential in conditions such as erectile dysfunction and pulmonary hypertension. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Potentiation of the NO/cGMP Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of PDE5. In various tissues, particularly the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary arteries, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG), which leads to a cascade of events culminating in the relaxation of smooth muscle cells and vasodilation.[1][2]

PDE5 is the primary enzyme responsible for the degradation of cGMP, converting it to the inactive GMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation. This amplification of the cGMP signal enhances and prolongs the relaxation of smooth muscle, resulting in increased blood flow.[1][2]

A key characteristic of this compound is its high specificity for PDE5. Studies comparing this compound with the well-known PDE5 inhibitor sildenafil (B151) have shown that while both have similar potency in inhibiting PDE5, sildenafil may exhibit off-target effects at higher concentrations, potentially through mechanisms other than PDE5 inhibition. In contrast, this compound's effects are more specifically attributed to its inhibition of PDE5.[2]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Vasorelaxant Effects of this compound and Sildenafil in Isolated Rat Aorta [2]

| Concentration (M) | This compound Induced Relaxation (%) | Sildenafil Induced Relaxation (%) |

| 10-10 | Moderate | Moderate |

| 10-9 | Moderate | Moderate |

| 10-8 | Moderate | Moderate |

| 10-7 | 77.9 ± 10.8 | 66.8 ± 13.7 |

| 10-6 | - | - |

| 10-5 | - | Potent |

| 10-4 | 81.0 ± 7.2 | 102.0 ± 0.6 |

Table 2: Effect of this compound and Sildenafil on cGMP Levels in Isolated Rat Aorta [2]

| Concentration (M) | This compound (pmol/mg protein) | Sildenafil (pmol/mg protein) |

| 10-6 | Increased | Increased |

| 10-4 | 5.6 ± 0.6 | 15.7 ± 2.7 |

Signaling Pathway and Experimental Workflow

NO/cGMP Signaling Pathway

Caption: The Nitric Oxide/cGMP signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Assessing PDE5 Inhibitor Activity

Caption: A generalized workflow for the preclinical evaluation of a PDE5 inhibitor.

Experimental Protocols

While specific, detailed protocols for the preclinical studies of this compound are not fully available in the public domain, the following are representative methodologies for the key experiments conducted.

PDE5 Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5 and its selectivity against other PDE isoforms.

Methodology:

-

Enzyme Preparation: Recombinant human PDE isoforms (PDE1-11) are expressed and purified.

-

Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA).

-

Substrate: A solution of [³H]-cGMP (for PDE5, 6, 9) or [³H]-cAMP (for other PDEs) is prepared in the assay buffer.

-

Inhibitor Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO) and then in the assay buffer to achieve a range of final concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the PDE enzyme, and the this compound solution.

-

Initiate the reaction by adding the [³H]-cGMP or [³H]-cAMP substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).

-

Add snake venom nucleotidase to convert the radiolabeled product ([³H]-GMP or [³H]-AMP) to the corresponding nucleoside ([³H]-guanosine or [³H]-adenosine).

-

The mixture is then passed through an ion-exchange resin column to separate the radiolabeled nucleoside from the unreacted substrate.

-

-

Data Analysis:

-

The radioactivity of the eluate is measured using a scintillation counter.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Measurement of Vasorelaxation in Isolated Rat Aorta (Ex Vivo)

Objective: To assess the functional effect of this compound on vascular smooth muscle relaxation.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in length.

-

In some rings, the endothelium is removed by gently rubbing the intimal surface with a stainless-steel wire.

-

-

Organ Bath Setup:

-

Aortic rings are mounted between two stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (B352888) (e.g., 10⁻⁶ M).

-

Once a stable contraction is achieved, cumulative concentration-response curves to this compound are generated by adding the compound in a stepwise manner.

-

The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.

-

-

Data Analysis:

-

Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) and maximal relaxation (Emax) values are calculated.

-

Measurement of cGMP Levels in Vascular Tissue (Ex Vivo)

Objective: To quantify the effect of this compound on intracellular cGMP concentrations in vascular tissue.

Methodology:

-

Tissue Treatment:

-

Isolated aortic rings are prepared and equilibrated as described in the vasorelaxation protocol.

-

Tissues are incubated with this compound at various concentrations for a specified period.

-

-

Tissue Homogenization:

-

At the end of the incubation period, the tissues are rapidly frozen in liquid nitrogen to stop enzymatic activity.

-

The frozen tissues are homogenized in a cold solution of trichloroacetic acid (TCA) or ethanol (B145695) to precipitate proteins and extract cyclic nucleotides.

-

-

cGMP Quantification:

-

The homogenates are centrifuged, and the supernatant containing the cGMP is collected.

-

The TCA is removed from the supernatant by ether extraction.

-

The cGMP concentration in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

-

Data Analysis:

-

The cGMP levels are normalized to the protein content of the tissue pellet, determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Results are expressed as pmol of cGMP per mg of protein.

-

Conclusion

This compound is a highly specific inhibitor of phosphodiesterase type 5, acting through the potentiation of the NO/cGMP signaling pathway. Preclinical data demonstrate its efficacy in inducing vasorelaxation and increasing intracellular cGMP levels. Its high specificity may offer a favorable profile compared to less selective PDE5 inhibitors. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the PDE5 enzyme.

References

- 1. Pharmacological profile of this compound, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil and this compound, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the T-1032 PDE5 Inhibitor: Research Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1032, a novel and potent isoquinolone derivative, has been identified as a highly selective inhibitor of phosphodiesterase type 5 (PDE5). Its chemical designation is methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridylmethoxy)-4-(3,4,5-trimethoxy-phenyl)-3-isoquinoline carboxylate sulfate. This document provides a comprehensive technical overview of this compound, summarizing its core research applications, quantitative data from key preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of PDE5 inhibitors for various therapeutic indications.

Introduction to this compound and PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that plays a crucial role in regulating smooth muscle relaxation, vasodilation, and neuronal signaling. Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby amplifying the physiological effects of NO. This mechanism of action forms the therapeutic basis for the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension.

This compound has emerged as a promising investigational compound due to its high potency and selectivity for PDE5. Preclinical studies have demonstrated its efficacy in animal models of cardiovascular and erectile function, suggesting its potential as a therapeutic agent. This guide will delve into the technical details of the research conducted on this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Parameter | Value | Species/Tissue Source | Notes |

| IC | |||

| (PDE5) | 1.0 nM | Canine Lung | Competitive inhibitor of cGMP hydrolysis. |

| K | |||

| (PDE5) | 1.2 nM | Canine Lung | |

| IC | |||

| (PDE6) | 28 nM | Canine Retina | |

| IC | |||

| (PDE1) | > 1 µM | Canine | |

| IC | |||

| (PDE2) | > 1 µM | Canine | |

| IC | |||

| (PDE3) | > 1 µM | Canine | |

| IC | |||

| (PDE4) | > 1 µM | Canine |

Data compiled from studies on PDE isozymes isolated from canine tissues.

Table 2: In Vivo Hemodynamic Effects of this compound in Monocrotaline-Induced Pulmonary Hypertensive Rats

| Parameter | Treatment Group (this compound) | Control Group | P-value |

| Right Ventricular Systolic Pressure (RVSP) Reduction (Acute, i.v.) | -8.2 ± 1.2% (at 1 µg/kg) | N/A | <0.05 |

| Mean Arterial Pressure (MAP) Reduction (Acute, i.v.) | -5.7 ± 1.2% (at 1 µg/kg) | N/A | <0.05 |

| Right Ventricular Weight (Chronic, 300 ppm in diet) | 0.318 ± 0.021 g | 0.401 ± 0.013 g | <0.05 |

Acute effects were measured after intravenous administration. Chronic effects were observed after dietary administration in a monocrotaline-induced model of pulmonary hypertension in rats.[1]

Table 3: Effects of this compound on Survival and Hemodynamics in Cardiomyopathic Hamsters

| Parameter | Treatment Group (this compound) | Control Group |

| Survival Rate (Chronic, 50 ppm in diet) | 45.4% | 24.2% |

| Survival Rate (Chronic, 500 ppm in diet) | 48.5% | 24.2% |

| Median Survival (Chronic) | 58 weeks | 55 weeks |

| Right Ventricular End-Diastolic Pressure (Acute, i.v.) | Dose-dependent reduction | N/A |

| Left Ventricular End-Diastolic Pressure (Acute, i.v.) | Dose-dependent reduction | N/A |

Chronic administration was initiated at 30 weeks of age in Bio 1.46 cardiomyopathic hamsters. Acute hemodynamic effects were observed following intravenous administration of 1, 10, and 100 µg/kg.[2][3]

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and a general experimental workflow for screening PDE5 inhibitors are provided below using Graphviz (DOT language).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

**4.1. In Vitro PDE5 Enzyme Inhibition Assay (IC

Determination)**

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC ) of a test compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

cGMP substrate

-

Test compound (e.g., this compound) dissolved in DMSO

-

Snake venom nucleotidase

-

Alkaline phosphatase

-

Detection reagent (e.g., a phosphate-detecting reagent)

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add the diluted test compound solutions to the wells of a 96-well plate. Include control wells with no inhibitor.

-

Add the recombinant human PDE5A1 enzyme to each well.

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

-

-

Detection:

-

Add snake venom nucleotidase to convert the GMP product to guanosine.

-

Add alkaline phosphatase to convert guanosine to inorganic phosphate.

-

Add the detection reagent that produces a signal (e.g., colorimetric or fluorescent) in the presence of inorganic phosphate.

-

Measure the signal using a microplate reader. The signal will be inversely proportional to the activity of PDE5.

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC value.

-

Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol describes the induction of pulmonary hypertension in rats using monocrotaline (B1676716) (MCT), a widely used model to evaluate the efficacy of potential therapeutic agents like this compound.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Monocrotaline (MCT)

-

1 M HCl

-

1 M NaOH

-

Sterile saline

-

Anesthesia (e.g., urethane)

-

Pressure transducer and recording system

Procedure:

-

MCT Solution Preparation: Dissolve monocrotaline in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH.

-

Induction of Pulmonary Hypertension: Administer a single subcutaneous injection of MCT (e.g., 60 mg/kg) to the rats. Control animals receive an equivalent volume of sterile saline.

-

Disease Development: House the animals under standard conditions for a period of 3-4 weeks to allow for the development of pulmonary hypertension. Monitor the animals for clinical signs of disease.

-

Hemodynamic Measurements (Acute Study):

-

Anesthetize the rats.

-

Insert a catheter into the right jugular vein and advance it into the right ventricle to measure right ventricular systolic pressure (RVSP).

-

Insert another catheter into the carotid artery to measure mean arterial pressure (MAP).

-

Administer this compound intravenously at various doses and record the changes in RVSP and MAP.

-

-

Chronic Study Assessment:

-

For chronic studies, administer this compound in the diet (e.g., 300 ppm) starting at a specified time point after MCT injection.

-

At the end of the study period, euthanize the animals and excise the heart.

-

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

-

Weigh the RV and LV+S separately to determine the RV to LV+S weight ratio (Fulton's Index), an indicator of right ventricular hypertrophy.

-

Isolated Rabbit Corpus Cavernosum Relaxation Study

This protocol details the methodology for assessing the relaxant effects of this compound on isolated corpus cavernosum tissue, a key experiment for evaluating potential treatments for erectile dysfunction.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (B352888) (or other contractile agent)

-

This compound

-

Organ bath system with isometric force transducers

-

Electrical field stimulation (EFS) electrodes

Procedure:

-

Tissue Preparation:

-

Euthanize the rabbit and excise the penis.

-

Carefully dissect the corpus cavernosum tissue and cut it into longitudinal strips (e.g., 2 x 2 x 8 mm).

-

-

Organ Bath Setup:

-

Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Apply an initial resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes.

-

-

Induction of Contraction:

-

Pre-contract the tissue strips with a contractile agent such as phenylephrine to achieve a stable submaximal contraction.

-

-

Assessment of Relaxation:

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

-

-

Electrical Field Stimulation (EFS):

-

To assess the effect on neurally mediated relaxation, subject the pre-contracted tissue strips to EFS using platinum electrodes.

-

Record the relaxation response to EFS in the absence and presence of different concentrations of this compound.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

-

Construct concentration-response curves to determine the potency of this compound.

-

Chemical Synthesis Overview

The chemical name for this compound is methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridylmethoxy)-4-(3,4,5-trimethoxy-phenyl)-3-isoquinoline carboxylate sulfate. The synthesis of such complex isoquinoline (B145761) derivatives typically involves multi-step reaction sequences. While a detailed, proprietary synthesis protocol for this compound is not publicly available, the general synthesis of isoquinoline carboxylate derivatives often follows established synthetic routes in medicinal chemistry. These can include variations of classic isoquinoline syntheses such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz–Fritsch reactions, followed by functional group manipulations to introduce the various substituents present in the this compound molecule. The final step would likely involve salt formation with sulfuric acid.

Conclusion

This compound is a highly potent and selective PDE5 inhibitor with demonstrated efficacy in preclinical models of pulmonary hypertension and heart failure. The quantitative data and experimental protocols presented in this technical guide provide a valuable resource for researchers in the field of PDE5 inhibition. Further investigation into the pharmacokinetic profile and safety of this compound in more advanced models is warranted to fully elucidate its therapeutic potential. The detailed methodologies provided herein can serve as a starting point for the design and execution of future studies aimed at exploring the full spectrum of this compound's pharmacological effects and its potential clinical applications.

References

- 1. Acute and chronic effects of this compound, a novel selective phosphodiesterase type 5 inhibitor, on monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel phosphodiesterase type 5 inhibitor, increases the survival of cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

The Biological Activity of SHR1032: A Technical Guide for Researchers

An In-depth Examination of a Novel STING Agonist in Cancer Immunotherapy and Acute Myeloid Leukemia

This technical guide provides a comprehensive overview of the biological activity of SHR1032, a novel, non-cyclic di-nucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of STING agonists in oncology.

Executive Summary

SHR1032 is a potent activator of the STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and orchestrates an anti-tumor immune response.[1] Compared to first-generation CDN STING agonists like ADU-S100, SHR1032 demonstrates significantly higher activity in human cells across various STING haplotypes.[1] Its biological activities include the robust induction of type I interferons (IFN-β) and other pro-inflammatory cytokines, leading to the stimulation of anti-tumor immunity.[1] Notably, SHR1032 also exhibits a direct cytotoxic effect on Acute Myeloid Leukemia (AML) cells by inducing apoptosis.[1] These dual mechanisms of action—immune stimulation and direct tumor cell killing—position SHR1032 as a promising therapeutic agent for both solid tumors and hematological malignancies.[1]

Mechanism of Action: STING Pathway Activation

SHR1032 functions as a direct agonist of the STING protein. Upon binding to the cGAMP binding site at the dimeric interface of STING, SHR1032 induces a conformational change in the STING protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines such as TNFα and IL-6.[1] This cascade of events initiates a powerful innate immune response and facilitates the priming of a subsequent adaptive anti-tumor response.[1][3]

Quantitative Data Summary

The biological activity of SHR1032 has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

In Vitro Activity of SHR1032

| Cell Line | Assay Type | Readout | EC50 / GI50 (nM) | Reference |

| THP1-Dual™ KI-hSTING | Luciferase Reporter Assay | IRF Activation | 30 | [4] |

| THP1-STING-R232 | Cell Viability Assay | Growth Inhibition | 23 | [4] |

| MV-4-11 (AML) | Cell Viability Assay | Growth Inhibition | 1.0 | [4] |

| MOLM-16 (AML) | Cell Viability Assay | Growth Inhibition | 2.6 | [4] |

In Vivo Anti-Tumor Efficacy of SHR1032

| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition | Reference |

| MC38 Colon Carcinoma | C57BL/6 | 100 µg, intratumoral | Strong anti-tumor effects | [1] |

In Vivo Pharmacodynamics of SHR1032

| Tumor Model | Mouse Strain | Cytokine Induction (Tumor) | Cytokine Induction (Plasma) | Reference |

| MC38 Colon Carcinoma | C57BL/6 | IFNβ, TNFα, IL-6 | Lower levels of IFNβ, TNFα, IL-6 | [1] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

STING Activation Luciferase Reporter Assay

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP-1 cells.

Materials:

-

IRF Reporter (Luc) - THP-1 Cell Line

-

Assay medium (e.g., RPMI 1640 + 1% FBS)

-

SHR1032 compound

-

96-well white opaque microplate

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the IRF Reporter (Luc) - THP-1 cells at a density of 25,000 cells per well in a 96-well white opaque microplate in 50 µL of assay medium.

-

Prepare serial dilutions of SHR1032 at 2-fold the final desired concentration in assay medium.

-

Add 50 µL of the diluted SHR1032 to the respective wells. For unstimulated controls, add 50 µL of assay medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Equilibrate the plate to room temperature for approximately 10 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the quantification of IFN-β secreted into the cell culture supernatant following stimulation with SHR1032.

Materials:

-

Human IFN-β ELISA Kit

-

Cell culture supernatants from SHR1032-treated cells

-

Wash buffer

-

TMB substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.

-

Add 100 µL of standard or sample to each well of the pre-coated microplate.

-

Incubate for 1-2 hours at room temperature or as specified by the kit.

-

Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.

-

Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.

-

Repeat the aspiration and washing steps.

-

Add 100 µL of the HRP-conjugate to each well and incubate for 30 minutes at room temperature.

-

Repeat the aspiration and washing steps.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Add 50-100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

Western Blotting for Phosphorylated TBK1 and STING

This protocol describes the detection of phosphorylated TBK1 (pTBK1) and STING (pSTING) in cell lysates as a measure of STING pathway activation.

Materials:

-

Cell lysates from SHR1032-treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-pTBK1, anti-TBK1, anti-pSTING, anti-STING, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability (CellTiter-Glo®) Assay

This protocol details the measurement of cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

Materials:

-

AML cell lines (e.g., THP-1, MV-4-11, MOLM-16)

-

SHR1032 compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a desired density.

-

Add serial dilutions of SHR1032 to the wells and incubate for the desired treatment period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in AML cells treated with SHR1032 using Annexin V and a dead cell stain (e.g., Propidium Iodide) followed by flow cytometry.

Materials:

-

AML cell lines

-

SHR1032 compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) or other dead cell stain

-

Flow cytometer

Procedure:

-

Treat AML cells with SHR1032 for the desired time period (e.g., 16 hours).

-

Harvest the cells (including any floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of SHR1032 in a syngeneic mouse model.

Materials:

-

C57BL/6 mice

-

MC38 colon adenocarcinoma cells

-

SHR1032 compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer SHR1032 (e.g., 100 µg) or vehicle via intratumoral injection at specified time points.

-

Monitor tumor growth by measuring tumor volume with calipers two to three times per week.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors and plasma can be collected for pharmacodynamic analysis (e.g., cytokine levels).

Conclusion

SHR1032 is a potent and specific non-CDN STING agonist with a promising preclinical profile. Its ability to robustly activate the STING pathway, leading to both the induction of a powerful anti-tumor immune response and direct killing of cancer cells, highlights its potential as a novel therapeutic agent in oncology. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further investigate the biological activity and therapeutic applications of SHR1032.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of T-1032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological effects of T-1032, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. We will delve into its mechanism of action, downstream signaling pathways, and summarize key quantitative data from preclinical studies. Detailed experimental protocols for foundational research assays are also provided to facilitate further investigation into this compound.

Introduction

This compound has been identified as a highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound potentiates the nitric oxide (NO)/cGMP signaling pathway, leading to a variety of downstream physiological effects, most notably smooth muscle relaxation and vasodilation. This guide will explore the preclinical data that underscores the therapeutic potential of this compound in cardiovascular conditions such as pulmonary hypertension and heart failure.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively inhibiting the PDE5 enzyme. This inhibition leads to an accumulation of intracellular cGMP in tissues where PDE5 is expressed, such as the vascular smooth muscle of the corpora cavernosum and the pulmonary vasculature. The elevation of cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Vascular Relaxation

| Tissue Preparation | Pre-contraction Agent | This compound Concentration Range | Observed Effect | Citation |

| Isolated Rat Aorta | Phenylephrine (B352888) | 3x10-11 to 3x10-7 M | Endothelium-dependent relaxation | [1] |

| Isolated Rabbit Corpus Cavernosum | Phenylephrine | 10-9 to 10-6 M | Potentiation of electrical field stimulation-induced relaxation | [1] |

Table 2: In Vivo Hemodynamic Effects of this compound in a Rat Model of Pulmonary Hypertension.[2]

| Treatment Group | Dose | Change in Right Ventricular Systolic Pressure (RVSP) | Change in Mean Arterial Pressure (MAP) |

| This compound | 1 µg/kg, i.v. | -8.2 ± 1.2% | -5.7 ± 1.2% |

| This compound | 10 µg/kg, i.v. | Peak Reduction | Peak Reduction |

| This compound | 100 µg/kg, i.v. | Significant Reduction | Significant Reduction |

| Nitroglycerin | 0.1, 1, 10 µg/kg, i.v. | No selective reduction | - |

| Beraprost | 0.1, 1 µg/kg, i.v. | No selective reduction | - |

Table 3: Chronic Effects of this compound in a Rat Model of Pulmonary Hypertension.[2]

| Treatment Group | Dose | Effect on Survival | Effect on Right Ventricular Remodeling |

| This compound | 300 ppm in diet | Delayed death | Significantly suppressed (0.318 ± 0.021 g vs. 0.401 ± 0.013 g in control, p<0.05) |

Table 4: Effect of this compound on cGMP Levels in Isolated Rat Aorta.[3]

| Compound | Concentration | cGMP Level (pmol/mg protein) |

| This compound | 10-6 M | Increased |

| This compound | 10-4 M | 5.6 ± 0.6 |

| Sildenafil | 10-6 M | Increased |

| Sildenafil | 10-4 M | 15.7 ± 2.7 |

Experimental Protocols

Isolated Aortic Ring Relaxation Assay

This protocol details the methodology for assessing the vasorelaxant properties of this compound on isolated rat thoracic aorta.[2][3]

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine

-

This compound

-

Isolated tissue organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize the rat and immediately excise the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissues.

-

Cut the aorta into rings of approximately 3-4 mm in length.

-

Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Induce a stable contraction with phenylephrine (e.g., 1 µM).

-

Once the contraction is stable, add this compound in a cumulative manner to the organ bath, allowing the response to stabilize between additions.

-

Record the changes in isometric tension. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.

Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol describes the induction of pulmonary hypertension in rats using monocrotaline (B1676716) (MCT), a common model for studying the effects of compounds like this compound.[4][5][6]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Monocrotaline (MCT)

-

Saline solution

-

Syringes and needles for subcutaneous injection

Procedure:

-

Prepare a solution of MCT in sterile saline. The concentration should be calculated to deliver a dose of 60 mg/kg body weight.

-

Administer a single subcutaneous injection of the MCT solution to the rats.

-

House the rats under standard laboratory conditions for 3-4 weeks to allow for the development of pulmonary hypertension.

-

Monitor the animals regularly for signs of distress.

-

At the end of the development period, the rats can be used for hemodynamic measurements or other assessments.

In Vivo Hemodynamic Measurements in Rats

This protocol outlines the procedure for measuring key hemodynamic parameters in anesthetized rats.[7][8]

Materials:

-

Anesthetized rats (e.g., with pentobarbital (B6593769) or isoflurane)

-

Pressure-volume loop catheter or solid-state pressure catheters

-

Data acquisition system

-

Surgical instruments

-

Ventilator

Procedure:

-

Anesthetize the rat and place it on a heating pad to maintain body temperature.

-

Intubate the trachea and provide mechanical ventilation.

-

Perform a midline cervical incision to expose the right common carotid artery and right jugular vein.

-

Carefully insert a catheter into the right jugular vein and advance it into the right ventricle to measure right ventricular systolic pressure (RVSP).

-

Insert a catheter into the right carotid artery and advance it into the aorta to measure mean arterial pressure (MAP).

-

Allow the animal to stabilize and record baseline hemodynamic parameters.

-

Administer this compound intravenously.

-

Continuously record hemodynamic parameters to assess the drug's effects.

Measurement of cGMP Levels

This protocol provides a general outline for the determination of cGMP levels in tissue samples.[3][9]

Materials:

-

Tissue samples (e.g., aortic rings)

-

Trichloroacetic acid (TCA) or another suitable agent for protein precipitation

-

Ether

-

cGMP enzyme immunoassay (EIA) kit

-

Spectrophotometer

Procedure:

-

Quickly freeze the tissue samples in liquid nitrogen to stop enzymatic activity.

-

Homogenize the frozen tissue in cold TCA.

-

Centrifuge the homogenate to pellet the precipitated protein.

-

Extract the TCA from the supernatant with water-saturated ether.

-

Lyophilize the aqueous phase containing the cGMP.

-

Reconstitute the sample in the assay buffer provided with the cGMP EIA kit.

-

Follow the manufacturer's instructions for the EIA to determine the cGMP concentration.

-

Normalize the cGMP concentration to the protein content of the original tissue homogenate.

Conclusion

This compound is a selective PDE5 inhibitor with significant downstream effects on the cardiovascular system, primarily mediated through the NO/cGMP signaling pathway. Preclinical evidence demonstrates its potent vasodilatory properties and its potential therapeutic utility in conditions characterized by endothelial dysfunction and increased vascular resistance, such as pulmonary hypertension. The experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological profile of this compound and other PDE5 inhibitors. Further investigation is warranted to fully elucidate its clinical potential.

References

- 1. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of this compound, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on T-1032 for Cardiovascular Disease Research: A Search for Evidence

Initial investigations into the existing scientific literature and clinical trial databases have revealed no specific therapeutic agent or research compound designated as "T-1032" for the study or treatment of cardiovascular disease. Extensive searches have not yielded any quantitative data, experimental protocols, or established signaling pathways associated with a cardiovascular drug or molecule known by this identifier.

The term "this compound" did not correspond to any registered clinical trials for heart conditions, nor was it present in prominent pharmacology and biotechnology databases as a cardiovascular therapeutic. The search results were primarily associated with unrelated items, including a Canadian tax form (T1032), various training grants (T32), and other numerical identifiers in different scientific contexts.

Given the absence of any discernible connection between "this compound" and cardiovascular disease research, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams.

It is recommended that the user verify the identifier "this compound" for accuracy. It is possible that this is a misnomer, an internal project code not yet in the public domain, or a compound that has been discontinued (B1498344) in early-stage development without significant published data. Should a corrected or alternative designation be available, a comprehensive technical guide can be compiled.

The Role of T-1032 in Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of smooth muscle tone. By preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), this compound facilitates smooth muscle relaxation, a mechanism of significant interest in various therapeutic areas. This technical guide provides an in-depth overview of the role of this compound in smooth muscle relaxation studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its relaxant effect on smooth muscle primarily through the potentiation of the nitric oxide (NO)/cGMP signaling pathway. Endogenously produced NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG), leading to a cascade of events that ultimately decrease intracellular calcium concentrations and desensitize the contractile machinery to calcium, resulting in smooth muscle relaxation. This compound, by inhibiting PDE5, prevents the breakdown of cGMP, thereby amplifying and prolonging the NO-mediated relaxant signal.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various in vitro studies investigating the effects of this compound on smooth muscle relaxation.

| Tissue/Cell Type | Species | Pre-contraction Agent | This compound Concentration Range | Key Findings | Reference |

| Isolated Aorta | Rat | Phenylephrine | 3x10⁻¹¹ to 3x10⁻⁷ M | Endothelium-dependent relaxation; accompanied by an increase in cGMP levels.[1] | [1] |

| Isolated Aorta | Rat | Phenylephrine | 10⁻¹⁰ to 10⁻⁷ M | Produced a moderate relaxation of 77.9 ± 10.8% at 10⁻⁷ M.[2] | [2] |

| Isolated Aorta | Rat | Phenylephrine | 10⁻⁶ M | Increased cGMP levels.[2] | [2] |

| Isolated Corpus Cavernosum | Rabbit | Phenylephrine | 10⁻⁹ to 10⁻⁶ M | Potentiation of electrical field stimulation-induced relaxation.[1] | [1] |

| Pulmonary Artery (in vivo) | Rat (Monocrotaline-induced pulmonary hypertension model) | N/A | 1, 10, 100 µg/kg, i.v. | Significantly reduced right ventricular systolic pressure (RVSP). The change in RVSP was more potent than that in mean arterial pressure at 1 µg/kg.[3] | [3] |

Signaling Pathway of this compound in Smooth Muscle Relaxation

The following diagram illustrates the signaling cascade initiated by nitric oxide and potentiated by this compound, leading to smooth muscle relaxation.

References

- 1. Pharmacological profile of this compound, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil and this compound, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute and chronic effects of this compound, a novel selective phosphodiesterase type 5 inhibitor, on monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of T-1032 on Intracellular Cyclic GMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of T-1032, a novel and specific phosphodiesterase type 5 (PDE5) inhibitor, on intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. The information presented herein is curated for professionals in the fields of pharmacology, drug discovery, and cardiovascular research.

Core Mechanism of Action: PDE5 Inhibition

This compound exerts its physiological effects by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum, vascular smooth muscle, and platelets.[1][2] PDE5 is responsible for the degradation of cGMP, a crucial second messenger in the nitric oxide (NO) signaling pathway.[1] By blocking PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevation in intracellular cGMP concentration mediates a range of downstream effects, most notably smooth muscle relaxation and vasodilation.[1][3]

The action of this compound is dependent on the upstream production of NO and subsequent activation of soluble guanylate cyclase (sGC) to synthesize cGMP.[3] Its efficacy is therefore linked to the activity of the NO/sGC/cGMP signaling cascade.

Quantitative Data on cGMP Modulation

The following table summarizes the quantitative effects of this compound on intracellular cGMP levels as reported in preclinical studies. For comparative purposes, data for the well-characterized PDE5 inhibitor, sildenafil (B151), is also included.

| Compound | Concentration (M) | Tissue | cGMP Level (pmol/mg protein) | Reference |

| This compound | 10-6 | Rat Aorta | 5.6 ± 0.6 | [1] |

| Sildenafil | 10-6 | Rat Aorta | Increased | [1] |

| Sildenafil | >10-6 | Rat Aorta | 15.7 ± 2.7 | [1] |

Note: The data indicates that while both this compound and sildenafil increase cGMP levels, sildenafil may produce a more pronounced effect at higher concentrations, suggesting potential differences in their pharmacological profiles beyond simple PDE5 inhibition at supra-physiological doses.[1]

Signaling Pathway of this compound

The following diagram illustrates the molecular pathway through which this compound modulates intracellular cGMP levels.

Experimental Protocols

The following section details a generalized protocol for assessing the effect of this compound on intracellular cGMP levels in isolated vascular tissue, based on methodologies described in the scientific literature.[4][5][6]

Objective: To quantify the change in intracellular cGMP concentration in isolated rat aortic rings following treatment with this compound.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

This compound

-

Liquid nitrogen

-

Trichloroacetic acid (TCA) or similar protein precipitating agent

-

Water-saturated diethyl ether

-

cGMP enzyme immunoassay (EIA) kit

-

Protein assay kit (e.g., BCA or Bradford)

-

Organ bath system with force transducers

-

Homogenizer

-

Centrifuge

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.

-

-

Organ Bath Incubation:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction.

-

-

This compound Treatment:

-

Once a stable contraction is achieved, add this compound to the organ bath at the desired final concentration (e.g., 10-6 M).

-

Incubate the tissues with this compound for a defined period (e.g., 10-30 minutes) to allow for its pharmacological effect.

-

-

Sample Collection and Processing:

-

At the end of the incubation period, rapidly remove the aortic rings from the organ bath and flash-freeze them in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissues in a solution of trichloroacetic acid (e.g., 6% w/v) to precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the cGMP. The pellet can be saved for protein quantification.

-

Extract the TCA from the supernatant by washing with water-saturated diethyl ether (repeat 3-4 times), discarding the upper ether layer each time.

-

Lyophilize or evaporate the aqueous phase to dryness.

-

-

cGMP Quantification:

-

Reconstitute the dried extract in the assay buffer provided with the cGMP EIA kit.

-

Perform the cGMP measurement according to the manufacturer's instructions for the EIA kit.

-

Determine the protein concentration of the tissue pellet using a suitable protein assay.

-

Express the cGMP levels as pmol of cGMP per mg of protein.

-

Experimental Workflow

The diagram below outlines the typical workflow for an experiment designed to measure the effect of this compound on intracellular cGMP levels.

References

- 1. Sildenafil and this compound, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacological profile of this compound, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, and tadalafil in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to T-1032: A Potent and Selective PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1032 is an isoquinolone derivative that has been identified as a potent and selective inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5). Its systematic name is methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate. This document provides a comprehensive overview of the chemical structure, physical properties, and mechanism of action of this compound, including detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Identification

The chemical structure of this compound is presented below, along with its key identifiers.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate |

| CAS Number | 212500-03-3 |

| Molecular Formula | C₃₂H₂₉N₃O₇·H₂SO₄ |

| Molecular Weight | 665.68 g/mol |

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is provided in Table 2.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Melting Point | 176-182.5 °C | Experimental |

| Solubility | Soluble in DMSO (23 mg/mL), Methanol (3.25 mg/mL); Insoluble in water | Experimental |

| pKa (most acidic) | 11.26 ± 0.70 | Predicted |

| pKa (most basic) | 4.61 ± 0.10 | Predicted |

| LogP | 4.32 | Predicted |

| LogS | -5.7 | Predicted |

| Polar Surface Area | 120 Ų | Predicted |

| Rotatable Bonds | 9 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 10 | Predicted |

Mechanism of Action: The NO/cGMP Signaling Pathway

This compound exerts its effects by inhibiting PDE5, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the potentiation of the nitric oxide (NO)/cGMP signaling pathway. This pathway plays a crucial role in vasodilation and other physiological processes.

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC_inactive [label="Soluble Guanylate Cyclase\n(sGC) - Inactive", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC_active [label="sGC - Active", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKG [label="Protein Kinase G (PKG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation and other\nphysiological effects", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; PDE5 [label="Phosphodiesterase 5\n(PDE5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="GMP", fillcolor="#F1F3F4", fontcolor="#202124"]; T1032 [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges NO -> sGC_inactive [label=" Binds to heme moiety"]; sGC_inactive -> sGC_active [label=" Activation"]; GTP -> sGC_active [style=invis]; sGC_active -> cGMP [label=" Catalyzes conversion"]; cGMP -> PKG [label=" Activates"]; PKG -> Vasodilation [label=" Leads to"]; cGMP -> PDE5 [label=" Substrate"]; PDE5 -> GMP [label=" Hydrolyzes"]; T1032 -> PDE5 [label=" Inhibits", arrowhead=tee, color="#EA4335", style=bold]; } }

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies used in the characterization of this compound, primarily based on the work of Kotera, J., et al. (2000) published in Biochemical Pharmacology.

Preparation of PDE Isozymes

Objective: To isolate different phosphodiesterase isozymes from canine tissues to test the selectivity of this compound.

Methodology:

-

Tissue Homogenization: Tissues (e.g., lung for PDE5, brain for PDE1, heart for PDE2 and PDE3, and testis for PDE4) are homogenized in a buffer containing 20 mM Tris-HCl (pH 7.5), 2 mM magnesium acetate, 1 mM dithiothreitol, 250 mM sucrose, and a cocktail of protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at 100,000 x g for 60 minutes. The resulting supernatant contains the soluble PDE activity.

-

Chromatographic Separation: The supernatant is subjected to anion-exchange chromatography on a DEAE-sepharose column.

-

Elution: The different PDE isozymes are eluted using a linear gradient of sodium acetate. Fractions are collected and assayed for PDE activity to identify the specific isozymes.

In Vitro PDE5 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on PDE5 activity.

Methodology:

-

Reaction Mixture: The assay is performed in a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol, and the partially purified PDE5 enzyme.

-

Inhibitor Addition: Various concentrations of this compound (or vehicle control) are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of [³H]cGMP as the substrate.

-

Incubation: The mixture is incubated at 30°C for a specified time.

-

Termination of Reaction: The reaction is terminated by the addition of a stop solution, typically containing snake venom nucleotidase, which hydrolyzes the product [³H]5'-GMP to [³H]guanosine.

-

Separation: The unreacted [³H]cGMP is separated from the [³H]guanosine product using anion-exchange resin.

-

Quantification: The amount of [³H]guanosine is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Prepare_Reagents [label="Prepare Reaction Mixture\n(Buffer, MgCl₂, DTT, PDE5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add this compound at various\nconcentrations", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Initiate reaction with\n[³H]cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Terminate reaction and\nadd snake venom nucleotidase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separate [label="Separate product from substrate\nusing anion-exchange resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify [³H]guanosine via\nscintillation counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate % inhibition and\ndetermine IC₅₀", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Add_Inhibitor; Add_Inhibitor -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Separate; Separate -> Quantify; Quantify -> Analyze; Analyze -> End; } }

Caption: Experimental workflow for the in vitro PDE5 inhibition assay.

Measurement of cGMP in Vascular Smooth Muscle Cells

Objective: To assess the effect of this compound on intracellular cGMP levels in a cellular context.

Methodology:

-

Cell Culture: Rat vascular smooth muscle cells are cultured to near confluence in appropriate media.

-

Pre-incubation: The cells are pre-incubated with a non-specific PDE inhibitor, such as isobutylmethylxanthine (IBMX), to prevent cGMP degradation by other PDEs.

-

Treatment: The cells are then treated with various concentrations of this compound in the presence or absence of a nitric oxide donor (e.g., sodium nitroprusside) to stimulate cGMP production.

-

Lysis: After a specified incubation time, the reaction is terminated, and the cells are lysed, typically with an acidic solution to preserve the cGMP.

-

Quantification: The intracellular cGMP concentration in the cell lysates is determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Normalization: The cGMP levels are normalized to the total protein content of each sample.

Conclusion

This compound is a highly potent and selective inhibitor of PDE5 with a clear mechanism of action within the NO/cGMP signaling pathway. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other PDE5 inhibitors. The detailed chemical and physical data, combined with the visualized pathways and workflows, offer a comprehensive resource for researchers in the fields of pharmacology and drug development.

Technical Guide on the Stability and Recommended Storage of T-1032

Disclaimer: Extensive searches for "T-1032" in scientific literature and public databases did not yield specific information regarding its chemical stability, storage conditions, or related experimental protocols. The following guide is a generalized template based on established principles of drug stability and analysis, designed to serve as a framework for researchers, scientists, and drug development professionals. The data, experimental protocols, and pathways presented are illustrative and should be replaced with specific experimental results for this compound.

Introduction to this compound Stability

The stability of a pharmaceutical compound, herein referred to as this compound, is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] Stability testing is essential for determining the recommended storage conditions, re-test period, and shelf life of the active substance and the final drug product.[1] This document provides a comprehensive overview of the stability profile of this compound, including detailed experimental protocols and data analysis, to ensure its safety, efficacy, and quality throughout its lifecycle.

Stability Data Summary

Comprehensive stability studies should be conducted to evaluate the thermal, humidity, and photolytic stability of this compound. The following tables summarize the expected quantitative data from these studies.

Table 1: Long-Term Stability Data for this compound

| Storage Condition | Time Point (Months) | Assay (%) | Total Degradants (%) | Appearance |

| 25°C / 60% RH | 0 | 100.0 | <0.1 | Conforms |

| 3 | 99.8 | 0.2 | Conforms | |

| 6 | 99.5 | 0.5 | Conforms | |

| 9 | 99.2 | 0.8 | Conforms | |

| 12 | 99.0 | 1.0 | Conforms | |

| 18 | 98.5 | 1.5 | Conforms | |

| 24 | 98.0 | 2.0 | Conforms |

Table 2: Accelerated Stability Data for this compound

| Storage Condition | Time Point (Months) | Assay (%) | Total Degradants (%) | Appearance |

| 40°C / 75% RH | 0 | 100.0 | <0.1 | Conforms |

| 1 | 99.0 | 1.0 | Conforms | |

| 2 | 98.2 | 1.8 | Conforms | |

| 3 | 97.5 | 2.5 | Conforms | |

| 6 | 95.8 | 4.2 | Conforms |

Table 3: Photostability Data for this compound

| Condition | Illumination | Assay (%) | Total Degradants (%) | Appearance |

| Solid State | Overall illumination ≥ 1.2 million lux hours and an integrated near ultraviolet energy ≥ 200 watt hours/square meter | 99.7 | 0.3 | Slight discoloration |

| Solution | Overall illumination ≥ 1.2 million lux hours and an integrated near ultraviolet energy ≥ 200 watt hours/square meter | 98.5 | 1.5 | Significant discoloration |

Experimental Protocols

The following are generalized protocols for key stability-indicating experiments. These should be adapted and validated for the specific characteristics of this compound.

Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.[2]

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Forced Degradation Studies (Stress Testing)

Stress testing helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[1]

-

Acid Hydrolysis: this compound in 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: this compound in 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: this compound in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid this compound heated at 80°C for 48 hours.

-

Photolytic Degradation: this compound exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Visualizations

The following diagrams illustrate a typical workflow for stability testing and a hypothetical degradation pathway for this compound.

Recommended Storage Conditions

Based on the illustrative stability data, the following storage conditions are recommended for this compound:

-

Store at 20°C to 25°C (68°F to 77°F); excursions permitted to 15°C to 30°C (59°F to 86°F).

-

Protect from light and moisture.

-

Store in the original container.

These recommendations are intended to ensure that this compound maintains its quality, purity, and potency throughout its shelf life. The re-test period should be established based on the analysis of long-term stability data.

References

Methodological & Application

Application Notes and Protocols for T-1032 (SHR1032) In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro characterization of T-1032, also identified as SHR1032, a novel non-cyclic dinucleotide (CDN) small molecule STING (Stimulator of Interferon Genes) agonist. The following protocols and data are derived from published research and are intended to guide researchers in studying the in vitro activities of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro activity of SHR1032 in comparison to the first-generation STING agonist, ADU-S100.

Table 1: STING Pathway Activation in THP1 Reporter Cells

| Compound | Target Cell Line | Assay | Readout | Result |

| SHR1032 | THP1-STING-R232 | IRF Luciferase Reporter | Luciferase Activity | Potent activation |

| ADU-S100 | THP1-STING-R232 | IRF Luciferase Reporter | Luciferase Activity | Less potent activation compared to SHR1032 |

| SHR1032 | THP1-STING-H232 | IRF Luciferase Reporter | Luciferase Activity | Potent activation |

| SHR1032 | THP1-STING-HAQ | IRF Luciferase Reporter | Luciferase Activity | Potent activation |

| SHR1032 | THP1-STING-KO | IRF Luciferase Reporter | Luciferase Activity | No activation |

Table 2: IFNβ Production in Various Cell Lines

| Compound | Cell Line | Assay | Readout | Result |

| SHR1032 | THP1-STING-R232 | ELISA | IFNβ Production | Higher induction than ADU-S100 |

| ADU-S100 | THP1-STING-R232 | ELISA | IFNβ Production | Detectable induction |

| SHR1032 | Human PBMCs (R232 homozygous) | ELISA | IFNβ Production | Significant IFNβ production |

| SHR1032 | Cynomolgus PBMC | ELISA | IFNβ Production | Detectable IFNβ production (lower than ADU-S100) |

| ADU-S100 | Cynomolgus PBMC | ELISA | IFNβ Production | Detectable IFNβ production |

| SHR1032 | Mouse RAW264.7 | ELISA | IFNβ Production | Detectable IFNβ production (lower than ADU-S100) |

| ADU-S100 | Mouse RAW264.7 | ELISA | IFNβ Production | Detectable IFNβ production |

Table 3: Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines

| Compound | Target Cell Line | Assay | Result |

| SHR1032 | THP1-STING-R232 | CellTiter Glo | Inhibition of cell growth |

| SHR1032 | THP1-STING-KO | CellTiter Glo | No effect on cell growth |

| SHR1032 | MV-4-11 | CellTiter Glo | Inhibition of cell growth |

| SHR1032 | MOLM-16 | CellTiter Glo | Inhibition of cell growth |

Experimental Protocols

STING Activation Reporter Assay

This assay measures the ability of SHR1032 to activate the STING pathway, leading to the expression of a reporter gene under the control of an IFN-responsive element.

a. Cell Line:

-

THP1-Blue™ ISG cells stably expressing a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by IRF3/7.

-

THP1-STING reporter cells with different haplotypes (R232, H232, HAQ) and STING knockout (KO) cells can also be used.[1][2][3]

b. Materials:

-

SHR1032

-

ADU-S100 (as a control)

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)

-

96-well plates

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

Luminometer

c. Protocol:

-

Seed THP1 reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Prepare serial dilutions of SHR1032 and ADU-S100 in cell culture medium. A final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][2][3]

-

Measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Record the luminescence using a luminometer.

IFNβ Production Assay (ELISA)

This protocol quantifies the amount of IFNβ secreted by cells upon stimulation with SHR1032.

a. Cell Lines:

-

THP1-STING-R232 cells

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cynomolgus PBMCs

b. Materials:

-

SHR1032

-

ADU-S100 (as a control)

-

DMSO (vehicle control)

-

Cell culture medium

-

96-well plates

-

Human IFNβ ELISA kit

-

Mouse IFNβ ELISA kit

-

Plate reader

c. Protocol:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Treat the cells with various concentrations of SHR1032 or ADU-S100.

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the IFNβ ELISA according to the manufacturer's protocol.

-

Measure the absorbance using a plate reader.

-

Calculate the concentration of IFNβ based on a standard curve.

Western Blot for STING Pathway Activation

This method is used to detect the phosphorylation of key proteins in the STING signaling pathway, such as TBK1.

a. Cell Lines:

b. Materials:

-

SHR1032 (e.g., 10 µM)

-

ADU-S100 (e.g., 40 µM)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-pTBK1, anti-TBK1, anti-STING, anti-α-tubulin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

Western blot transfer system

-

Chemiluminescence detection reagent

c. Protocol:

-

Seed cells in a suitable culture dish and grow to 70-80% confluency.

-

Treat the cells with SHR1032 or ADU-S100 for various time points.

-

Lyse the cells in RIPA buffer.[3]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

Cell Viability Assay